molecular formula C9H11NOS B14071104 1-(2-Amino-5-mercaptophenyl)propan-1-one

1-(2-Amino-5-mercaptophenyl)propan-1-one

Cat. No.: B14071104
M. Wt: 181.26 g/mol
InChI Key: QOBYJYFOFBWYDU-UHFFFAOYSA-N
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Description

1-(2-Amino-5-mercaptophenyl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with an amino (-NH₂) group at the 2-position and a mercapto (-SH) group at the 5-position of the phenyl ring. This unique combination of functional groups confers distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(2-amino-5-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H11NOS/c1-2-9(11)7-5-6(12)3-4-8(7)10/h3-5,12H,2,10H2,1H3

InChI Key

QOBYJYFOFBWYDU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)S)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Amino-5-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-mercaptobenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization and subsequent reduction steps . Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(2-Amino-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure settings to optimize the reaction outcomes . Major products formed from these reactions include disulfides, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(2-Amino-5-mercaptophenyl)propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Amino-5-mercaptophenyl)propan-1-one exerts its effects depends on its interaction with molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Amino or Mercapto Substituents

  • Properties: The amino group at the 2-position facilitates participation in coupling reactions (e.g., with NHPI or HOBt) but reduces thiol-mediated reactivity compared to the target compound . Applications: Used as an intermediate in organic synthesis .
  • 1-(3-Bromo-4-chlorophenyl)propan-1-one: Structure: Halogenated phenyl group (Br at 3, Cl at 4) instead of amino/mercapto. Properties: Enhanced electrophilicity due to halogens, enabling nucleophilic aromatic substitution. Lower solubility in polar solvents compared to amino/thiol derivatives .

Halogenated Propan-1-one Derivatives

  • Biological Relevance: Structural motif in synthetic cathinones (e.g., 4-FMC) with central nervous system (CNS) activity .
  • 1-(4-Chlorophenyl)propan-1-one: Reactivity: Couples with HOBt to yield products in 44% efficiency, suggesting halogenated derivatives are less reactive than amino/thiol analogs in certain reactions .

Hydroxy- and Nitro-Substituted Derivatives

  • 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one (CAS 288401-26-3) :

    • Structure : Hydroxy and isopropyl groups at positions 2 and 3.
    • Properties : Higher hydrophilicity than mercapto analogs. Molecular weight: 192.25 g/mol .
  • 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one: Synthesis: Prepared via nitration of 2-hydroxy-5-methylpropiophenone. The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating mercapto group in the target compound .

Cathinone Derivatives

  • 4-FMC (1-(4-Fluorophenyl)-2-(methylamino)propan-1-one): Structure: Methylamino group at position 2, fluorine at position 3. Biological Activity: Interacts with CNS targets, demonstrating stimulant effects. The target compound’s mercapto group may alter metabolic pathways or receptor binding .
  • The absence of a mercapto group limits metal coordination compared to the target compound .

Comparative Data Table

Compound Name Substituents Molecular Formula Key Reactions/Applications References
1-(2-Amino-5-mercaptophenyl)propan-1-one 2-NH₂, 5-SH C₉H₁₁NOS Potential metal coordination, redox activity Inferred
1-(2-Aminophenyl)propan-1-one 2-NH₂ C₉H₁₁NO Coupling reactions
1-(4-Fluorophenyl)propan-1-one 4-F C₉H₉FO NHPI coupling (65% yield)
4-FMC 4-F, 2-NHCH₃ C₁₀H₁₂FNO CNS stimulant
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one 2-OH, 5-isopropyl C₁₂H₁₆O₂ Hydrophilic intermediate

Key Research Findings

  • Reactivity : Mercapto groups enhance nucleophilic and metal-binding capabilities compared to halogens or hydroxyl groups. This may enable unique applications in catalysis or polymer chemistry .
  • Toxicity: Structural analogs with hydroxy/nitro groups (e.g., No. 2158–2160 in ) show genotoxicity concerns, suggesting the need for rigorous safety evaluation of the target compound .

Biological Activity

1-(2-Amino-5-mercaptophenyl)propan-1-one is an organic compound characterized by the presence of both amino and mercapto functional groups attached to a phenyl ring. This unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. The compound has garnered attention for its possible antimicrobial and anticancer properties, which are primarily attributed to the interactions facilitated by its functional groups.

The molecular formula of 1-(2-Amino-5-mercaptophenyl)propan-1-one is C10H12N2OS, with a molecular weight of approximately 212.28 g/mol. The presence of an amino group (NH2) and a mercapto group (SH) allows for significant reactivity, enabling the compound to participate in various biochemical interactions.

Antimicrobial Activity

Research indicates that 1-(2-Amino-5-mercaptophenyl)propan-1-one exhibits notable antimicrobial properties. A study found that compounds with similar structures showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the formation of hydrogen bonds and coordination with metal ions, which may disrupt essential metabolic pathways in microbial cells.

Anticancer Activity

In vitro studies have demonstrated the compound's potential anticancer effects. For instance, when tested against human cancer cell lines, such as A549 (lung adenocarcinoma), it exhibited significant cytotoxicity. The compound's ability to inhibit cell viability can be attributed to its interference with critical cellular processes, possibly through enzyme inhibition or modulation of signaling pathways .

Case Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer activity of 1-(2-Amino-5-mercaptophenyl)propan-1-one using the MTT assay on A549 cells. The results indicated a dose-dependent reduction in cell viability, with notable effects observed at concentrations above 50 µM. Comparatively, the compound demonstrated efficacy similar to established chemotherapeutic agents like cisplatin, suggesting its potential as a therapeutic candidate .

Concentration (µM)Cell Viability (%)
0100
2585
5070
10050

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial activity, the compound was tested against multi-drug resistant strains of bacteria. The minimal inhibitory concentration (MIC) was determined to be around 10 µg/mL for effective inhibition against S. aureus. This finding highlights the compound's potential utility in developing new antimicrobial agents .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

The biological activity of 1-(2-Amino-5-mercaptophenyl)propan-1-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The mercapto group may interact with metal ions in enzyme active sites, disrupting their function.
  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with biological macromolecules, enhancing interaction specificity.
  • Substrate Analogs : The structural similarity to natural substrates may allow it to act as a competitive inhibitor in metabolic pathways.

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